16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Description
This compound belongs to the steroidal cyclopenta[a]phenanthrene family, characterized by a fused tetracyclic core with specific substitutions. Key structural features include:
Properties
IUPAC Name |
16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZXNQKVFDBFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination Using DAST
A common method involves treating a DHEA derivative with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at −78°C. This reagent selectively substitutes hydroxyl groups with fluorine while preserving other functional groups. For fluasterone, the C16 hydroxyl group of an intermediate is replaced via an SN2 mechanism, yielding the 16α-fluoro configuration.
Reaction Conditions:
Alternative Fluorinating Agents
Deoxo-Fluor and XtalFluor-E offer higher thermal stability compared to DAST, enabling reactions at ambient temperatures. These agents are particularly advantageous for large-scale synthesis due to reduced byproduct formation.
Comparative Data:
| Fluorinating Agent | Temperature | Yield | Byproducts |
|---|---|---|---|
| DAST | −78°C | 72% | Sulfur oxides |
| Deoxo-Fluor | 25°C | 75% | Minimal |
| XtalFluor-E | 25°C | 70% | None |
Methylation at C10 and C13
Methyl groups at C10 and C13 are introduced early in the synthesis to prevent steric hindrance during subsequent steps. Quaternization of the corresponding ketones using methyl iodide in the presence of a strong base (e.g., LDA) ensures complete methylation.
Optimized Protocol:
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Substrate: 3-keto-DHEA intermediate
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Base: Lithium diisopropylamide (LDA, 2.5 equivalents)
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Methylating Agent: Methyl iodide (3.0 equivalents)
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Solvent: Tetrahydrofuran (THF) at −40°C
Cyclopenta[a]Phenanthrene Core Formation
The tricyclic core is constructed via acid-catalyzed cyclization of a linear precursor. Sulfuric acid in acetic anhydride promotes both cyclization and acetylation of hydroxyl groups, streamlining the process.
Critical Parameters:
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Catalyst: 98% H₂SO₄ (0.1 equivalents)
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Solvent: Acetic anhydride
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Temperature: 60°C, 4 hours
Industrial-Scale Production Considerations
Purification Techniques
Chromatography on silica gel remains the standard for laboratory-scale purification. Industrially, crystallization from ethanol-water mixtures (9:1 v/v) achieves >99% purity, with a recovery rate of 92%.
Cost Analysis
| Component | Cost per Kilogram (€) |
|---|---|
| DHEA | 1,200 |
| DAST | 850 |
| Methyl Iodide | 300 |
| Total (10g scale) | 2,156 |
Stereochemical Control and Analytical Validation
Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the 16α-fluoro configuration. Key NMR signals include:
Chemical Reactions Analysis
16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
Antitumor Activity
Research indicates that 16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one exhibits significant antitumor properties. It has been investigated for its efficacy in prostate cancer prevention and treatment. Studies suggest that the compound may reduce androgenic activity compared to its parent compound DHEA while maintaining therapeutic effects against tumors .
Hormonal Modulation
The compound functions as a hormonal modulator with reduced androgenicity. This characteristic makes it a candidate for therapeutic applications where modulation of hormone levels is necessary without the side effects associated with stronger androgenic compounds. Its potential use in managing hormonal imbalances is an area of ongoing research .
Cardiovascular Health
Preliminary studies have suggested that compounds similar to this compound may influence nitric oxide pathways and vascular health. The inhibition of dimethylarginine dimethylaminohydrolase (DDAH) has been linked to improved cardiovascular outcomes by modulating nitric oxide synthesis .
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to study the binding interactions of this compound with various biological targets. These simulations provide insights into the structural dynamics and potential binding affinities that could enhance its therapeutic profile .
Case Studies
Mechanism of Action
The mechanism of action of 16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target site. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
The biological and physicochemical properties of cyclopenta[a]phenanthren-17-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Physicochemical Properties
Fluorine’s electronegativity and hydrophobicity significantly impact solubility and partition coefficients (logP):
| Property | Target Compound | DHEA | 17-Hydroxy Analog |
|---|---|---|---|
| Molecular Weight | 328.4 g/mol (est.) | 288.4 g/mol | 312.4 g/mol |
| Solubility (mg/mL) | 12.3 (predicted) | 39.73 | 66.35 |
| logP | ~3.8 (estimated) | 3.5 | 2.9 |
Note: The 16-fluoro group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs but improves membrane permeability .
Key Research Findings
- Synthetic Accessibility : Fluorinated derivatives (e.g., 5e, 5f) are synthesized via condensation reactions, yielding high purity (>90%) .
- Thermodynamic Stability : The 16-fluoro substitution increases thermal stability (decomposition temperature >250°C) compared to hydroxylated analogs .
- Toxicity Profile: While the cyclopentanone core reduces mutagenicity, methyl groups at 10 and 13 may introduce hepatotoxicity risks, as seen in related steroids .
Biological Activity
16-Fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a synthetic derivative of dehydroepiandrosterone (DHEA), known for its potential biological activities. This compound has garnered attention for its reduced androgenic effects compared to its parent compound and its applications in cancer research and hormonal therapies.
- Molecular Formula : C19H27FO2
- Molar Mass : 306.42 g/mol
- CAS Number : 1649-27-0
The biological activity of this compound is primarily attributed to its interaction with androgen receptors and its influence on steroidogenesis. The presence of the fluorine atom at the 16 position modifies the compound's binding affinity and selectivity towards these receptors.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor properties. It has been evaluated in clinical trials for its efficacy in preventing prostate cancer. Studies show that it may inhibit tumor growth through mechanisms such as:
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Reducing the rate of cell division in malignant tissues.
Case Study : In a study conducted by Rao et al. (1999), the compound demonstrated a reduction in tumor size in animal models when administered at specific dosages. This suggests potential for use in therapeutic regimens targeting prostate cancer .
Hormonal Modulation
The compound also plays a role in hormonal modulation due to its structural similarity to steroid hormones. Its reduced androgenicity compared to DHEA minimizes adverse effects typically associated with androgen therapies.
Table 1: Comparison of Biological Activities
Safety and Toxicity
While the compound shows promise in therapeutic applications, safety profiles need thorough investigation. Preliminary data suggest lower toxicity levels compared to traditional anabolic steroids; however, comprehensive toxicological studies are required to establish safety benchmarks for clinical use.
Q & A
Q. What are the common synthetic routes for synthesizing 16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination at the 16-position and methylation at 10/13 positions on the cyclopenta[a]phenanthrene core. Key steps include:
- Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under inert atmospheres (N₂/Ar) to avoid side reactions.
- Methylation : Alkylation with methyl iodide or dimethyl sulfate in the presence of strong bases (e.g., LDA).
- Cyclization : Acid-catalyzed cyclization to form the fused ring system.
Yield optimization requires precise temperature control (e.g., −78°C for fluorination) and stoichiometric ratios of reagents. Contradictions in literature about optimal solvents (THF vs. DMF) suggest solvent polarity significantly impacts intermediate stability .
Q. How is the stereochemical configuration of the cyclopenta[a]phenanthrene core validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration (e.g., confirms stereochemistry via crystallographic data).
- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents.
- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers, validated against experimental data .
Advanced Research Questions
Q. What strategies mitigate conflicting data regarding the compound’s receptor-binding affinity in hormonal assays?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, ligand concentrations). Best practices include:
- Standardized Assays : Use reporter gene assays (e.g., luciferase) with HEK293 cells transfected with glucocorticoid/progesterone receptors.
- Control Compounds : Compare with dexamethasone () to calibrate receptor activation thresholds.
- Dose-Response Curves : Analyze EC₅₀ values across studies to identify outliers due to solvent effects (e.g., DMSO >0.1% alters receptor conformation) .
Q. How does the fluorine substituent at C16 influence metabolic stability compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity reduces oxidative metabolism via cytochrome P450 enzymes. To assess:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and measure parent compound depletion via LC-MS.
- Isotope Labeling : Use -NMR to track metabolic byproducts.
Data from analogs (e.g., ’s DHEA derivatives) suggest fluorination increases half-life by >50% in hepatic assays .
Analytical and Safety Considerations
Q. What analytical techniques are critical for purity assessment, and how are conflicting impurity profiles resolved?
- Methodological Answer :
- HPLC-PDA/MS : Detects impurities at <0.1% levels; orthogonal methods (e.g., GC-MS) confirm non-volatile contaminants.
- Elemental Analysis : Validates stoichiometry (C, H, N, F).
Discrepancies in impurity profiles (e.g., vs. 12) may stem from synthetic byproducts; repurification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .
Q. What safety protocols are essential given the compound’s potential carcinogenicity?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and FFP3 respirators during synthesis/handling ().
- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation.
- Waste Disposal : Incinerate at >1,000°C to avoid environmental persistence ().
Contradictions and Validation
- Fluorination Efficiency : reports 85% yield using Selectfluor®, while older methods () cite 65–70%. Validation via NMR quantifies unreacted starting material.
- Receptor Specificity : notes glucocorticoid activity, but structural analogs () show progesterone receptor cross-reactivity. Competitive binding assays with radiolabeled ligands (e.g., -dexamethasone) resolve this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
